N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Description

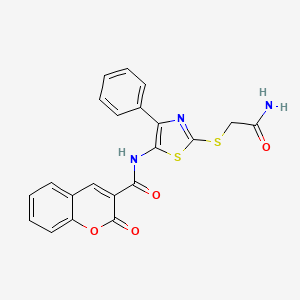

"N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide" is a hybrid heterocyclic compound combining a thiazole ring, a coumarin (2-oxo-2H-chromene) moiety, and a carboxamide functional group. The thiazole core is substituted with a phenyl group at position 4 and a thioether-linked 2-amino-2-oxoethyl side chain at position 2.

Properties

IUPAC Name |

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4S2/c22-16(25)11-29-21-23-17(12-6-2-1-3-7-12)19(30-21)24-18(26)14-10-13-8-4-5-9-15(13)28-20(14)27/h1-10H,11H2,(H2,22,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJKXIFUDIPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may act by binding to its target and modulating its activity.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to have diverse biological activities, suggesting that this compound could potentially affect multiple pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s pharmacodynamics and pharmacokinetics, it’s difficult to predict how these factors might impact its action.

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chromene structure, and various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to antimicrobial and anticancer properties. |

| Chromene Structure | Associated with various biological activities, including anticancer and antimicrobial effects. |

| Functional Groups | The presence of amide, thioether, and keto functionalities enhances interaction with biological targets. |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. One study reported that certain thiazole-based compounds demonstrated IC50 values as low as 0.06 µM against various cancer cell lines, including non-small cell lung cancer and breast cancer cells .

Antimicrobial Activity

The thiazole moiety within the compound is particularly noted for its antimicrobial properties. Thiazole derivatives have been associated with the inhibition of bacterial growth and the reduction of biofilm formation. A study highlighted that modifications on the thiazole ring could lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways associated with tumor growth .

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .

- Interference with Cell Signaling Pathways : The compound may disrupt critical signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway .

Case Studies

Several case studies have explored the efficacy of thiazole-containing compounds similar to this compound:

- Study on COX Inhibition : A series of thiazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. Results indicated that specific substitutions led to significant reductions in prostaglandin E2 levels, suggesting potential anti-inflammatory and anticancer effects .

- Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens. The results demonstrated that certain derivatives exhibited strong inhibitory effects against both Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antibiotics .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 429.5 g/mol. The structure includes:

- Thiazole Ring : Associated with diverse pharmacological properties.

- Acetamide Group : Enhances biological reactivity.

- Methoxyphenoxy Substituent : May influence solubility and biological interactions.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

- Antimicrobial Activity : The thiazole moiety is linked to antimicrobial properties, which could be enhanced by the compound's overall structure.

- Anticancer Properties : Similar thiazole compounds have shown anti-proliferative effects against various cancer cell lines, such as human leukemia and hepatocellular carcinoma cells.

- Structure-Activity Relationship (SAR) : The specific substitution pattern on both the thiazole and acetamide moieties suggests enhanced biological activity compared to structurally similar compounds.

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |

| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |

| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |

These derivatives share structural features with N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide, indicating that structural modifications can significantly influence their biological activities.

Case Studies

Recent literature highlights the promising anticancer properties of thiazole derivatives. For instance:

- A study evaluated the cytotoxic effects of 4-substituted thiazoles against human chronic myeloid leukemia cell lines, demonstrating significant anti-proliferative activity.

- Another investigation reported that certain thiazole derivatives exhibited potent inhibitory effects on specific cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents on the thiazole and acetamide portions. These pathways facilitate the exploration of structure–activity relationships critical for optimizing its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several synthesized derivatives reported in the literature. Below is a detailed comparison of its key features against analogs from the evidence:

Structural Analogues from Thiazole/Thiazolidinone Families

Key Observations

Structural Diversity: The target compound uniquely integrates a coumarin-carboxamide group, absent in ’s thiazolidinone derivatives. This coumarin moiety may enhance fluorescence or DNA-intercalation properties compared to simpler thioxoacetamide analogs . Unlike ’s thiadiazole derivatives (e.g., Compound 7b), the target compound retains a thiazole core, which is critical for metal-binding or enzyme inhibition .

Synthetic Challenges: The thioether linkage in the target compound’s side chain (2-amino-2-oxoethylthio) may require specialized coupling agents, similar to the triethylamine-catalyzed reactions used for thioamide derivatives in . Comparatively, ’s high-yield (90%) synthesis of Compound 9 suggests that electron-withdrawing groups (e.g., 4-chlorobenzylidene) stabilize intermediates during thiazolidinone formation .

Bioactivity Gaps: While highlights potent anticancer activity for Compound 7b (IC₅₀ = 1.61 μg/mL against HepG-2), the absence of bioactivity data for the target compound limits direct efficacy comparisons . The 2-amino-2-oxoethylthio group in the target compound resembles the ethylamino-oxoethyl side chain in ’s analog, though the latter lacks a coumarin system .

Structure-Activity Relationship (SAR) Insights

Substituent Effects :

- Phenyl groups at position 4 of the thiazole (as in the target compound) are common in and derivatives, suggesting improved lipophilicity and target binding .

- The coumarin-carboxamide group may act as a hydrogen-bond acceptor, similar to the nitro-furyl substituents in ’s Compounds 12–13, which enhance antimicrobial activity .

- Side Chain Modifications: The 2-amino-2-oxoethylthio side chain in the target compound is structurally distinct from ’s hydrazono-propane hydrazonoyl chlorides, which showed reduced activity (e.g., Compound 11: IC₅₀ = 1.98 μg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.